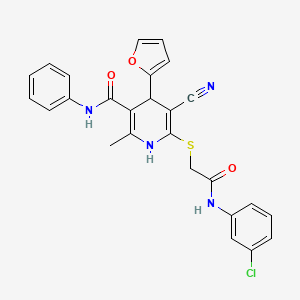![molecular formula C15H22N4O2 B2722470 3-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]piperidin-2-one CAS No. 2415452-66-1](/img/structure/B2722470.png)
3-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]piperidin-2-one is a useful research compound. Its molecular formula is C15H22N4O2 and its molecular weight is 290.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
Research on related compounds has provided insights into the molecular structure and synthesis processes of complex piperidine and pyrimidine derivatives. For example, Ji-Long Ge and Yang‐Hui Luo (2012) studied the molecular salt of a related compound, highlighting the conformation of its piperidine and pyrimidine rings and detailing hydrogen bond interactions within its crystalline structure (Ge & Luo, 2012). Such studies are crucial for understanding the chemical behavior and potential applications of 3-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]piperidin-2-one in scientific research.
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of closely related compounds have been extensively studied, offering a glimpse into how similar structures might behave in biological systems. Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, revealing insights into its absorption, distribution, and metabolic pathways (Sharma et al., 2012). Understanding these aspects is vital for developing therapeutic agents or studying biological effects.
Anticancer and Antimicrobial Applications
Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage activities. This research demonstrates the potential anticancer applications of piperidine and pyrimidine derivatives through their ability to inhibit angiogenesis and interact with DNA (Kambappa et al., 2017). Such findings are indicative of the broader research applications of this compound in studying and potentially treating cancer.
Material Science and Chemical Engineering
In the field of material science and chemical engineering, the study of piperidine derivatives, including their synthesis and potential as corrosion inhibitors, is of significant interest. Kaya et al. (2016) investigated the inhibition efficiencies of piperidine derivatives on iron corrosion, utilizing quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016). This research sheds light on the potential applications of this compound in protecting metals from corrosion, which is crucial for various industrial applications.
Propiedades
IUPAC Name |
3-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c20-14-13(3-1-6-16-14)19-9-4-12(5-10-19)11-21-15-17-7-2-8-18-15/h2,7-8,12-13H,1,3-6,9-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKDJIXMABIKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2CCC(CC2)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722387.png)
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2722389.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2722392.png)

![methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2722394.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide](/img/structure/B2722397.png)
![(2-Methylthiazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2722399.png)






